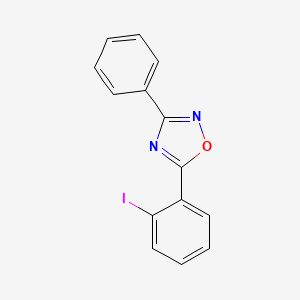

![molecular formula C16H19NO2S B5500555 5-ethyl-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5500555.png)

5-ethyl-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, "5-ethyl-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide," belongs to the family of thiophene carboxamide derivatives, known for their diverse biological activities and applications in material science. Thiophene derivatives have been extensively studied for their pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities.

Synthesis Analysis

Thiophene carboxamide derivatives are generally synthesized through multi-step organic reactions, starting from thiophene-based precursors. A common approach involves the functionalization of thiophene with various substituents, followed by amide bond formation. For instance, a related synthesis involves the cyclization of thioamide with chloroacetoacetate, yielding a thiophene carboxamide derivative with a yield above 60% (Liu Dong, 2009).

Applications De Recherche Scientifique

Anti-proliferative Activity and Tumor Cell Selectivity

5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene (TR560) has been identified as a prototype drug for a novel class of tumor-selective compounds. This class shows preferential inhibition of the proliferation of specific tumor cell types, such as leukemia/lymphoma, T-lymphoma CEM, Molt/4, prostate PC-3, kidney Caki-1, and hepatoma Huh-7 tumor cells. The compounds exhibit pronounced anti-proliferative activity in the mid-nanomolar range with significant tumor cell selectivity, demonstrating cytotoxic rather than cytostatic activity. Their unusual tumor selectivity suggests a novel approach to cancer treatment, emphasizing the importance of further research into their mechanisms of action and potential therapeutic applications (Thomas et al., 2017).

Synthesis and Potential as Anti-inflammatory and Analgesic Agents

Research into novel compounds derived from visnaginone and khellinone has led to the synthesis of benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines with significant anti-inflammatory and analgesic activities. These compounds, including (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo[1,2-b:5,4-b']difuran-2-carboxamide, have shown to inhibit cyclooxygenase enzymes with high selectivity, offering a promising avenue for the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Molluscicidal Properties

The facile ring closure of 5-amino-2-(ethylthio)thiazole-4-carboxamide has led to the synthesis of 2-ethylthiothiazolo[5,4-d]pyrimidin-7(6H)-one and its derivatives. These compounds have been screened for activity against the intermediate host of schistosomiasis, B. alexandrina snails, demonstrating potential as molluscicidal agents. This research highlights the role of chemical synthesis in developing new strategies for controlling schistosomiasis transmission (El-Bayouki & Basyouni, 1988).

Antimicrobial and Antioxidant Activities

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some of these compounds showed excellent antibacterial and antifungal properties, along with significant antioxidant potential. These findings suggest the utility of these compounds in pharmaceutical applications and underscore the importance of synthetic chemistry in discovering new bioactive molecules (Raghavendra et al., 2016).

Propriétés

IUPAC Name |

5-ethyl-N-[1-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-4-14-8-9-15(20-14)16(18)17-11(2)12-6-5-7-13(10-12)19-3/h5-11H,4H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOQAOJQFJCANO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C(=O)NC(C)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(2-amino-6-methyl-4-pyrimidinyl)-4-piperidinyl]-4-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500484.png)

![7-propyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5500489.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B5500503.png)

![2-(4-oxo-3(4H)-quinazolinyl)-N-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B5500506.png)

![2-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-1H-benzimidazole-4-carboxamide](/img/structure/B5500525.png)

![3-{[2-(benzoylamino)-3-phenylacryloyl]amino}-3-phenylpropanoic acid](/img/structure/B5500541.png)

![N-[2-(3-methyl-2-thienyl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5500543.png)

![7-(3-chlorophenyl)-4-[2-(1H-pyrazol-1-yl)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5500547.png)

![N~1~-[(1S)-1-(3-methylpyridin-2-yl)ethyl]-N~2~-(2-thienylsulfonyl)glycinamide](/img/structure/B5500550.png)

![5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5500559.png)

![ethyl [1-methyl-3-(phenylthio)-1H-indol-2-yl]acetate](/img/structure/B5500565.png)